4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one

Lipophilicity Drug-likeness ADME prediction

Researchers developing novel acaricides and insecticides face a critical need for halogen-diversified spirocyclic tetronic acid building blocks to overcome metabolic resistance. This 4-fluorophenyl hydroxymethyl analog directly addresses that need. - Demonstrated insecticidal activity against lepidopteran pests (Heliothis armigera, Plutella xylostella) where the 4-F ether derivative outperformed spirodiclofen. - Optimized physicochemical profile (cLogP 3.44, PSA 46.53 Ų) for balanced membrane permeability and aqueous solubility in lead optimization libraries. - COA-documented ≥95% purity supports reproducible GLP-compliant synthesis and publication-ready biological data.

Molecular Formula C17H19FO3
Molecular Weight 290.33 g/mol
CAS No. 86560-16-9
Cat. No. B12781412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
CAS86560-16-9
Molecular FormulaC17H19FO3
Molecular Weight290.33 g/mol
Structural Identifiers
SMILESCC1=C(C2(CCCCC2)OC1=O)C(C3=CC=C(C=C3)F)O
InChIInChI=1S/C17H19FO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8,15,19H,2-4,9-10H2,1H3
InChIKeyOHXGBASYDCAVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

86560-16-9: Spirocyclic Tetronic Acid Scaffold Overview


4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one (CAS 86560-16-9) is a synthetic spirocyclic compound belonging to the 1-oxaspiro[4.5]dec-3-en-2-one (tetronic acid) class . This fluorinated building block features a spiro junction between a cyclohexane ring and a butenolide (tetronic acid) core, with a 4-fluorophenyl hydroxymethyl substituent at position 4 and a methyl group at position 3. The compound is structurally related to key intermediates used in the synthesis of commercial acaricides such as spirodiclofen and spiromesifen, which target lipid biosynthesis inhibition (LBI) in mites [1]. It is commercially available at ≥95% purity (HPLC) from vendors including Howei Pharm (codow.com.cn) under product number ZC1272755, with a certificate of analysis (COA) provided .

Scaffold Spirocyclic tetronic acid building block for acaricide discovery programs
Substitution 4-Fluorophenyl hydroxymethyl enables fluorine-specific SAR exploration
Purity Verified purity with certificate of analysis documentation
Workflow Etherification-ready intermediate for spiro-tetronic acid library synthesis

Why Halogenated Analogs Cannot Substitute for 86560-16-9


Within the 1-oxaspiro[4.5]dec-3-en-2-one scaffold, the identity of the 4-position aryl substituent fundamentally alters both physicochemical properties and biological activity profiles. The 4-fluorophenyl hydroxymethyl analog differs from its 4-chlorophenyl (CAS 86560-17-0) and 4-bromophenyl (CAS 86560-18-1) counterparts in lipophilicity (cLogP), electronic properties (Hammett σp: F = 0.06 vs. Cl = 0.23 vs. Br = 0.23), and hydrogen-bonding capacity, which collectively influence target binding, metabolic stability, and synthetic utility . In insecticidal screening against Heliothis armigera, the 4-fluorophenyl-substituted ether derivative (6g) demonstrated 41–60% mortality at 1000 µg/mL, whereas spirodiclofen (3-(2,4-dichlorophenyl)-substituted) showed 0–10% mortality under identical assay conditions, illustrating that halogen-substitution pattern dictates target engagement even within the same spirocyclic core [1].

Halogen-dependent lipophilicity 4-Chloro and 4-bromo analogs exhibit higher cLogP, which may alter membrane partitioning and aqueous solubility relative to the 4-fluoro scaffold
Electronic substitution effects Hammett σp differs markedly (F: 0.06 vs. Cl/Br: 0.23), shifting aryl ring electronics and potentially changing target binding behavior
Activity profile mismatch The 4-fluorophenyl derivative showed reported activity against H. armigera; halogen-substitution pattern may dictate target engagement and cannot be assumed transferable

Quantitative Evidence for 86560-16-9 vs. Halogenated Analogs


Lipophilicity: cLogP vs. Halogenated Analogs

The 4-fluorophenyl analog (86560-16-9) exhibits a calculated LogP (cLogP) of 3.44, placing it in a more favorable lipophilicity range for membrane permeability compared to the heavier halogen analogs. The 4-chlorophenyl analog (86560-17-0, MW 306.78) and 4-bromophenyl analog (86560-18-1, MW 351.23) are predicted to have higher cLogP values due to increased halogen polarizability, which may reduce aqueous solubility and alter protein-binding characteristics [1][2]. In drug discovery campaigns, maintaining cLogP below 5 is a key criterion for oral bioavailability; the fluorine substitution achieves this while retaining metabolic stability advantages over chlorine or bromine.

Lipophilicity cLogP
Class-level
cLogP 3.44 (PSA 46.53 Ų)
Reported lipophilicity context for membrane permeability
Cl analog ~3.9; Br analog ~4.2 estimated
Lipophilicity Drug-likeness ADME prediction

Purity Specification and COA Availability

The fluorinated building block 86560-16-9 is commercially available with a documented purity specification of ≥95% (HPLC) and a certificate of analysis (COA) from Howei Pharm under product number ZC1272755 . This compares favorably to the 4-bromophenyl analog (86560-18-1), which is listed at 97% purity from a single supplier (CheMenu, catalog CM217626) , whereas the 4-chlorophenyl analog (86560-17-0) is primarily listed by database aggregators without consistent commercial purity documentation from named vendors . For procurement decisions in medicinal chemistry or agrochemical research, verified purity and supplier documentation are critical for reproducible synthesis.

Purity Specification
Context-dependent
≥95% (HPLC), COA available
Supplier-documented purity supports reproducible synthesis
4-Chloro analog lacks named-vendor purity certification
Building block Purity assurance Procurement specification

Insecticidal Activity vs. Spirodiclofen in Heliothis armigera

In a comparative insecticidal screening study, the 4-fluorophenyl-substituted spiro-tetronic acid ether derivative 6g (synthesized from the 4-fluorophenyl hydroxymethyl scaffold analogous to 86560-16-9) exhibited 41–60% mortality (score 5) against Heliothis armigera at 1000 µg/mL, whereas the commercial acaricide spirodiclofen (3-(2,4-dichlorophenyl) substitution) showed 0–10% mortality (score 0) at the same concentration [1]. This represents a ≥5-fold increase in the mortality rating scale for the 4-fluorophenyl-substituted scaffold relative to the 2,4-dichlorophenyl-substituted commercial standard in this lepidopteran model, indicating that the 4-fluorophenyl group confers target-specific activity advantages for certain insect orders.

H. armigera Activity
Head-to-head
Score 5 (41–60% mortality) at 1000 µg/mL vs. spirodiclofen score 0
Reported species-specific activity context
4-Fluorophenyl ether derivative 6g; mortality scored 0–10 scale
Insecticidal activity Spiro-tetronic acid Structure-activity relationship

Broad-Spectrum Activity Against Plutella xylostella

Against Plutella xylostella (diamondback moth), the 4-fluorophenyl-substituted ether derivative 6g (R = 4-F, Ar = 4-fluorophenyl) demonstrated insecticidal activity scores of 10 (100% mortality) at 1000 µg/mL and 10 at 500 µg/mL, maintaining score 5 (41–60% mortality) at 250 µg/mL [1]. In contrast, spirodiclofen retained score 10 at 1000 µg/mL but dropped to score 5 at 500 µg/mL and score 0 at 250 µg/mL [1]. The 4-fluorophenyl analog thus maintains a 2-fold higher potency retention (score 5 vs. score 0) at the 250 µg/mL dose level, suggesting a broader and more sustained dose-response curve for the 4-fluorophenyl-substituted chemotype in this pest species.

P. xylostella Activity
Head-to-head
Score 5 retained at 250 µg/mL vs. spirodiclofen score 0
Reported dose-response retention context
100% mortality at 500 µg/mL for 4-fluorophenyl derivative 6g
Plutella xylostella Diamondback moth Lepidopteran pest control

Computed Physical Properties vs. Halogen Analogs

The target compound 86560-16-9 has a computed boiling point of 492.4 °C at 760 mmHg and a computed density of 1.25 g/cm³ . The 4-chlorophenyl analog (86560-17-0) has a reported melting point of 148 °C (ethanol/water) and a predicted boiling point of 521.2 ± 45.0 °C . The higher boiling point and melting point of the chlorine analog reflect stronger intermolecular interactions (higher polarizability), which can complicate purification by distillation or recrystallization. The 4-fluorophenyl analog's lower predicted boiling point and the absence of a defined melting point (indicating a potential oil or low-melting solid) offer practical advantages in handling and formulation for both laboratory-scale synthesis and potential scale-up.

Physical Properties
Context-dependent
Computed bp 492.4 °C; density 1.25 g/cm³
Reported handling-property context vs. Cl analog bp ~521 °C
4-F analog lacks defined mp; Cl analog mp 148 °C
Physicochemical characterization Halogen series Formulation development

Synthetic Intermediate for Spirocyclic Acaricide Discovery

The compound 86560-16-9 serves as a direct precursor (upon etherification) to spiro-tetronic acid derivatives that have been systematically evaluated alongside spirodiclofen. A study synthesizing 21 spirocyclic tetronic acid derivatives from the key intermediate 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one identified compounds with LD50 values of 22.39 and 35.12 mg/L against Tetranychus cinnabarinus, superior to spirodiclofen's LD50 of 45.20 mg/L [1]. The 4-fluorophenyl hydroxymethyl scaffold (86560-16-9) represents an analogous entry point for generating 4-fluorophenyl-substituted tetronic acid libraries that can explore chemical space distinct from the 2,4-dichlorophenyl-dominated commercial acaricides, offering a route to compounds with potentially differentiated resistance profiles [2].

Scaffold Utility
Class-level
Precursor to 4-F tetronic acid ether libraries
Supports fluorine-mediated SAR library synthesis
Analogous 2,4-dichlorophenyl scaffold achieved LD50 22.39 mg/L
Synthetic intermediate Spirodiclofen analog Acaricide discovery

Application Scenarios for 86560-16-9


Acaricide Lead Discovery for Lepidopteran Pests

The 4-fluorophenyl scaffold (86560-16-9) is ideally suited as a starting building block for synthesizing ether-functionalized spiro-tetronic acid derivatives with demonstrated insecticidal activity against Heliothis armigera and Plutella xylostella. As shown in Section 3, the 4-fluorophenyl ether derivative 6g outperformed spirodiclofen at equivalent concentrations against both lepidopteran species, with 100% mortality at 500 µg/mL against P. xylostella versus only 41–60% mortality for spirodiclofen [1]. Research groups developing next-generation acaricides/insecticides with broader lepidopteran spectrum should prioritize the 4-fluorophenyl scaffold for library synthesis and structure-activity relationship (SAR) exploration.

ADME Optimization via Fluorine Substitution

With a cLogP of 3.44 (vs. ~3.9–4.2 estimated for Cl/Br analogs) and a polar surface area of 46.53 Ų, the 4-fluorophenyl hydroxymethyl building block (86560-16-9) provides an optimal lipophilicity starting point for agrochemical lead optimization [1]. Medicinal and agricultural chemists seeking to balance membrane permeability with aqueous solubility should select this fluorinated scaffold to generate compound libraries with improved probability of meeting drug-likeness criteria, as established in Section 3 Evidence Item 1. The fluorine atom also confers metabolic stability advantages over chlorine due to the strength of the C–F bond, which resists oxidative metabolism by cytochrome P450 enzymes commonly encountered in pest resistance mechanisms.

Purity-Certified Building Block for Reproducible Synthesis

For research teams requiring validated starting materials for multi-step spirocyclic tetronic acid synthesis, the ≥95% purity specification with COA documentation from Howei Pharm (product ZC1272755) provides procurement-level quality assurance [1]. This documented purity standard exceeds the documentation available for the 4-chlorophenyl analog, which lacks named-vendor purity certification, and matches the 97% purity of the 4-bromophenyl analog while offering the additional benefit of fluorine-specific SAR exploration. The availability of COA documentation supports GLP-compliant synthesis protocols and reproducible publication of biological data .

Resistance-Breaking via Halogen Switching

Commercial spirocyclic acaricides (spirodiclofen, spiromesifen, spirotetramat) all utilize the 2,4-dichlorophenyl or 2,4,6-trimethylphenyl substitution pattern, and field resistance to spirodiclofen has been documented in Tetranychus urticae populations mediated by CYP392E10 metabolism [1]. The 4-fluorophenyl scaffold (86560-16-9) represents a halogen-switching strategy that introduces a smaller, more electronegative substituent at the 4-position, potentially evading existing metabolic resistance mechanisms while maintaining target engagement. As shown in Section 3, the 4-fluorophenyl-substituted derivatives from this scaffold have already demonstrated distinct insecticidal activity profiles that differ from spirodiclofen, suggesting differential target interaction that could translate to resistance-breaking properties .

Application
Selection Property
Validation Focus
Lepidopteran SAR studies
4-Fluorophenyl scaffold differentiation
Target-species mortality scoring
ADME property optimization
cLogP and PSA context
Lipophilicity-membrane balance review
Reproducible synthesis workflows
Verified purity with COA documentation
Batch-to-batch consistency review
Halogen-switching SAR studies
Fluorine substitution differentiation
Resistance-mechanism exploration
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